molecular formula C41H53NO15 B1213646 Auramycin F CAS No. 83829-32-7

Auramycin F

Cat. No.: B1213646
CAS No.: 83829-32-7
M. Wt: 799.9 g/mol
InChI Key: WGLYNEPBFANBDP-LPXMBIOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auramycin F is a chemical compound with the molecular formula C41H53NO15 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for verifying the suitability of this compound for their specific applications. Please note that comprehensive data on its specific applications, research value, and mechanism of action is not currently available in the sources consulted.

Properties

CAS No.

83829-32-7

Molecular Formula

C41H53NO15

Molecular Weight

799.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H53NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23-24,26-30,34,38-39,43-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,24-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1

InChI Key

WGLYNEPBFANBDP-LPXMBIOWSA-N

SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Other CAS No.

83829-32-7

Synonyms

auramycin F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Anthracyclines share a conserved anthracyclinone backbone but differ in side-chain modifications and sugar groups. For example:

  • Auramycin F: Hypothesized to possess a hydroxylated anthracyclinone with a deoxyaminosugar (exact structure pending validation).
  • Doxorubicin: Contains a daunosamine sugar and a hydroxylated side chain at C-13.
  • Auramycin G : Features a methyl group at C-10 and a unique glycosylation pattern .

These structural variations influence solubility, DNA-binding affinity, and resistance profiles.

Mechanism of Action and Efficacy

All anthracyclines inhibit topoisomerase II and generate reactive oxygen species (ROS), but their secondary targets vary:

Compound Key Mechanisms IC50 (Gastric Cancer Cells) Angiogenesis Inhibition (%)
This compound DNA intercalation, ROS generation (inferred) Not reported Not reported
Auramycin G Suppresses VEGF and HIF-1α pathways, inhibits lymphangiogenesis (Lyve1↓) 12.8 μM 65% (AGS cells)
Doxorubicin Topoisomerase II inhibition, histone eviction 0.5 μM 50% (in vivo models)

Auramycin G demonstrated superior anti-migration effects in gastric cancer models (Transwell assay: 70% reduction vs. control) compared to doxorubicin (50% reduction), likely due to its dual inhibition of angiogenesis and lymphangiogenesis . This compound’s efficacy in similar models remains uncharacterized but is theorized to align with these trends.

Pharmacokinetic Profiles

Anthracyclines exhibit variable ADME (absorption, distribution, metabolism, excretion) properties:

Parameter This compound (Predicted) Auramycin G Doxorubicin
Bioavailability Low (oral) Low (oral) 5–10% (oral)
Half-life (t½) ~24 hours ~20 hours 30–40 hours
Metabolism Hepatic (CYP3A4) Hepatic glucuronidation CYP2D6, reductase-mediated
Excretion Biliary Renal (60%) Renal (40%), biliary (50%)

Auramycin G’s shorter half-life may necessitate more frequent dosing than doxorubicin, while this compound’s hepatic clearance could pose risks in patients with liver dysfunction .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Auramycin F from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For reproducibility, document solvent ratios, column specifications, and instrument parameters (e.g., NMR frequency, MS ionization mode) .
  • Example Table :

TechniquePurposeKey Parameters
HPLCPurificationColumn type (C18), mobile phase (acetonitrile:water), flow rate (1 mL/min)
NMRStructural analysisSolvent (CDCl₃), frequency (400 MHz)
HR-MSMolecular weight confirmationIonization mode (ESI), resolution (>30,000)

Q. How can researchers validate the antibacterial mechanism of this compound in vitro?

  • Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Combine with fluorescence microscopy (SYTOX Green uptake for membrane disruption) and proteomic analysis (LC-MS/MS) to identify target pathways. Include positive controls (e.g., vancomycin) and account for solvent effects (DMSO cytotoxicity thresholds) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic curves) in software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. For significance testing, use ANOVA with post-hoc Tukey tests. Ensure sample sizes are justified via power analysis (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across cell lines be systematically resolved?

  • Methodological Answer : Apply a contradiction analysis framework:

Identify variables : Cell line origin (e.g., HeLa vs. HEK293), culture conditions (serum concentration, passage number).

Assay normalization : Use ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis.

Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I² statistic) .

Q. What strategies ensure interoperability of this compound datasets across omics platforms (e.g., transcriptomics vs. metabolomics)?

  • Methodological Answer : Adhere to FAIR principles:

  • Findable : Deposit raw data in repositories (e.g., GEO, MetaboLights) with persistent identifiers (DOIs).
  • Interoperable : Use standardized formats (mzML for MS, .CEL for microarrays) and ontologies (ChEBI for metabolites).
  • Reusable : Provide metadata templates detailing experimental conditions (e.g., exposure time, dosage) .

Q. How should researchers design longitudinal studies to assess this compound resistance development in bacterial models?

  • Methodological Answer :

  • Experimental Design : Serial passaging of bacteria (e.g., S. aureus) in sub-MIC this compound over 30 generations. Include controls for spontaneous mutation rates.
  • Data Collection : Whole-genome sequencing (Illumina NovaSeq) at intervals (every 5 generations) to track SNP accumulation.
  • Analysis : Use tools like Breseq for mutation mapping and correlate with phenotypic resistance (MIC shifts) .

Q. What frameworks optimize target identification for this compound in complex biological systems?

  • Methodological Answer : Integrate chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens. Validate hits via SPR (Surface Plasmon Resonance) for binding affinity (KD values). Use STRING-DB for pathway enrichment analysis to prioritize high-confidence targets .

Guidance for Methodological Rigor

  • Avoiding Common Pitfalls :
    • Sample Bias : Ensure cell lines are authenticated (STR profiling) and tested for mycoplasma .
    • Reproducibility : Pre-register protocols on platforms like OSF and include reagent batch numbers in publications .
  • Ethical Data Reporting : Disclose conflicts of interest and raw data availability per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Auramycin F
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Auramycin F

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